Tamoxifen's effectiveness can vary depending on individual differences in how it's metabolized. 4-OHT is a key metabolite, and measuring its levels helps researchers understand how a patient processes tamoxifen [1]. This information can be valuable in personalizing treatment approaches.
*Source: Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone): )
Since 4-OHT is an active metabolite, researchers are exploring its use as a topical treatment for breast cancer. Topical application could potentially bypass the liver's first-pass metabolism, reducing side effects associated with tamoxifen [2].
*Source: A Randomized Phase II Presurgical Trial of Transdermal 4-Hydroxytamoxifen Gel versus Oral Tamoxifen in Women with Ductal Carcinoma In Situ of the Breast:
-OHT demonstrates anti-proliferative effects in various cancers beyond breast cancer, including liver cancer [3]. Research is ongoing to determine if 4-OHT might have a role in the treatment or prevention of these other malignancies.
*Source: Development and validation of UPLC-MS/MS method for studying the pharmacokinetic interaction of dasabuvir and tamoxifen, 4-hydroxytamoxifen in Wistar rats:
4-Hydroxytamoxifen is a potent active metabolite of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of breast cancer. It exhibits a chemical structure represented by the formula C26H29NO2, with a molecular weight of approximately 387.514 g/mol. The compound is characterized by its ability to bind to estrogen receptors, leading to either agonistic or antagonistic effects depending on the target tissue. This dual action makes 4-hydroxytamoxifen an important therapeutic agent in hormone-sensitive cancers, particularly in postmenopausal women .
4-Hydroxytamoxifen acts as a SERM, meaning it can mimic or block the effects of estrogen depending on the tissue type [, ]. In breast tissue, it primarily acts as an anti-estrogen by competitively binding to estrogen receptors, thereby preventing the growth-promoting effects of estrogen on breast cancer cells []. Additionally, 4-OHT may influence gene expression and cell cycle progression in breast cancer cells [].
As 4-Hydroxytamoxifen is a metabolite of Tamoxifen, its safety profile is expected to be similar. Tamoxifen is known to have some side effects, including increased risk of blood clots, endometrial cancer, and hot flashes []. However, dedicated research on the specific safety profile of 4-OHT is limited. More studies are needed to fully understand the potential hazards associated with this compound.
4-Hydroxytamoxifen exhibits significant biological activity as an estrogen receptor modulator. Its primary actions include:
The synthesis of 4-hydroxytamoxifen can be accomplished through several methods:
4-Hydroxytamoxifen is primarily used in:
Studies on interaction profiles of 4-hydroxytamoxifen reveal:
Several compounds share structural similarities with 4-hydroxytamoxifen. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tamoxifen | Parent compound; less active than 4-hydroxytamoxifen | Pro-drug; converted into 4-hydroxytamoxifen |
Endoxifen | Active metabolite of tamoxifen | Higher potency and selectivity than tamoxifen |
Toremifene | Another selective estrogen receptor modulator | Different side chain; used in similar therapies |
Afimoxifene | Related compound with similar activity | Exhibits unique binding characteristics |
4-Hydroxytamoxifen stands out due to its potent biological activity and efficacy as an anti-cancer agent while maintaining a favorable safety profile compared to other compounds in this category .
4-Hydroxytamoxifen exhibits well-defined thermodynamic characteristics that are crucial for understanding its physical behavior and handling requirements. The compound demonstrates a melting point range of 105-107°C [1] [2], indicating its solid-state stability at room temperature. This relatively narrow melting point range suggests good crystalline purity and consistent molecular structure.
The boiling point of 4-hydroxytamoxifen has been estimated through computational methods to be approximately 513.45-514.4°C at standard atmospheric pressure [1] [2]. This high boiling point reflects the compound's substantial molecular weight of 387.51 g/mol and its complex aromatic structure containing multiple phenyl rings and extended conjugation systems. The elevated boiling point indicates strong intermolecular forces, primarily van der Waals interactions and potential hydrogen bonding through the hydroxyl group.
Additional thermodynamic parameters include a flash point of 264.9°C [2], which classifies the compound as having low fire hazard under normal handling conditions. The vapor pressure is extremely low at 0.0±1.4 mmHg at 25°C [2], confirming minimal volatility at ambient temperatures.
The solubility characteristics of 4-hydroxytamoxifen reveal its predominantly lipophilic nature with marked hydrophobic properties. In organic solvents, the compound demonstrates significant solubility variations depending on solvent polarity and hydrogen bonding capacity.
In ethanol, 4-hydroxytamoxifen achieves a solubility of 20 mg/mL [1] [3] [4], which represents one of its highest solubility values among commonly used solvents. This enhanced solubility in ethanol is attributed to the solvent's ability to form hydrogen bonds with the hydroxyl group while accommodating the compound's hydrophobic aromatic regions. Methanol provides moderate solubility at 10 mg/mL [1] [4], reflecting similar hydrogen bonding interactions but with reduced solvation capacity for the larger aromatic system.
The solubility in dimethyl sulfoxide (DMSO) is considerably lower at 2 mg/mL [3] [5], despite DMSO's reputation as a universal solvent. This reduced solubility suggests that hydrogen bonding alone is insufficient to overcome the compound's hydrophobic character. Chloroform demonstrates exceptional solubility at 50 mg/mL [6], indicating strong compatibility with non-polar solvents and highlighting the compound's lipophilic nature.
In aqueous media, 4-hydroxytamoxifen is practically insoluble [7] [8], with water solubility being negligible. This poor aqueous solubility presents significant challenges for pharmaceutical formulation and biological applications. To achieve measurable aqueous solubility, mixed solvent systems are required. In a 1:2 ethanol:phosphate buffered saline (PBS) mixture at pH 7.2, the compound achieves a solubility of approximately 0.3 mg/mL [9] [3], demonstrating the necessity of co-solvents for aqueous-based formulations.
The partition coefficient (LogP) of 4-hydroxytamoxifen indicates its distribution behavior between lipophilic and hydrophilic phases, which is fundamental to understanding its pharmacokinetic properties and membrane permeability characteristics.
Computational predictions using different algorithms yield LogP values ranging from 5.44 to 7.34 [10] [2]. The ALOGPS method predicts a LogP of 5.44 [10], while other computational approaches suggest values up to 7.34 [2]. This range reflects the compound's highly lipophilic character, with values significantly above 3.0 indicating strong preference for lipid environments over aqueous phases.
The ionization constant (pKa) of 4-hydroxytamoxifen has been computationally predicted to be 10.35±0.15 [1]. This relatively high pKa value indicates that the compound behaves as a weak base under physiological conditions. At physiological pH (7.4), the compound exists predominantly in its non-ionized form, which contributes to its lipophilic properties and membrane permeability. The high pKa value is consistent with the presence of the dimethylamino group, which serves as the basic center in the molecule.
Irritant;Health Hazard